

Application Note: High-Throughput Screening Protocols Using Ac-Tyr-Lys-NH2 Peptides

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Compound of Interest

Compound Name: *Ac-Tyr-Lys-NH2 Trifluoroacetate*

CAS No.: *270597-64-3*

Cat. No.: *B6295478*

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Executive Summary

The dipeptide derivative Ac-Tyr-Lys-NH2 (N-Acetyl-L-tyrosyl-L-lysine amide) represents a highly specific, minimal structural motif utilized in high-throughput screening (HTS) for drug discovery. Unlike complex full-length protein substrates, this blocked dipeptide offers superior solubility, cost-effectiveness, and precise stoichiometric control.

Its primary utility lies in two critical drug development verticals:[\[1\]](#)

- **Epigenetics (Primary):** As a specific acyl-acceptor substrate for Lysine Acetyltransferases (KATs/HATs), enabling the screening of modulators for p300, CBP, and PCAF.
- **Protease Profiling (Secondary):** As a chromogenic/fluorogenic substrate precursor for chymotrypsin-like serine proteases and metalloproteases.

This guide details the protocol for a Fluorescence-Based KAT Activity Assay, a "gold standard" method for screening epigenetic inhibitors.

Scientific Mechanism & Rationale

The Substrate Logic

The structure of Ac-Tyr-Lys-NH₂ is engineered for enzymatic specificity:

- N-Acetyl Group (Ac-): Mimics the peptide backbone continuity and prevents degradation by N-terminal aminopeptidases.
- Tyrosine (Tyr): Provides a hydrophobic anchor for enzyme active site recognition and allows for concentration verification via UV absorbance (280 nm).
- Lysine (Lys): The ε-amino group is free and unprotonated at physiological pH (in the active site), serving as the nucleophile for acetyl transfer.
- C-Terminal Amide (-NH₂): Prevents carboxypeptidase degradation and eliminates the negative charge of the carboxyl terminus, better mimicking an internal protein lysine residue.

The Assay Principle: Thiol-Sensing Fluorescence

Direct detection of lysine acetylation is difficult without radioactive isotopes (e.g., ¹⁴C).

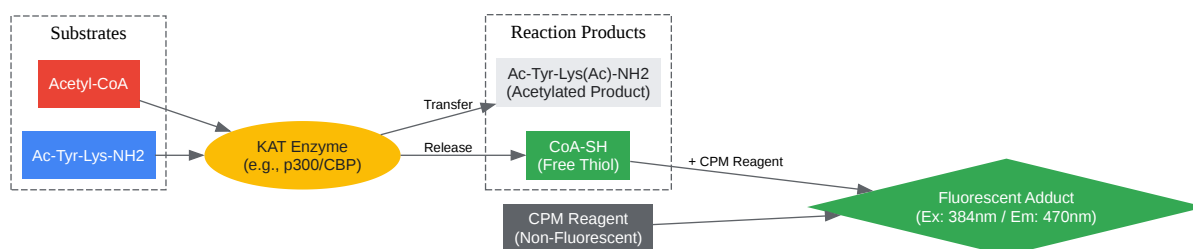
C-Acetyl-CoA). To achieve HTS capability, we utilize a coupled fluorometric assay detecting the release of Coenzyme A (CoA-SH).

Reaction Pathway:

- Enzymatic Step: KAT transfers an acetyl group from Acetyl-CoA to Ac-Tyr-Lys-NH₂.
- Byproduct Release: CoA-SH (free thiol) is generated stoichiometrically.
- Detection Step: A thiol-sensitive probe (e.g., CPM or ThioGlo®) reacts with CoA-SH to form a highly fluorescent adduct.

Pathway Visualization

The following diagram illustrates the kinetic flow of the HTS assay.



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Figure 1: Kinetic workflow for Lysine Acetyltransferase (KAT) screening using Ac-Tyr-Lys-NH₂. The assay couples enzymatic turnover to a fluorogenic thiol-detection step.

Experimental Protocol: KAT Inhibitor Screening

Materials & Reagents

Component	Specification	Storage
Substrate	Ac-Tyr-Lys-NH ₂ (>98% Purity)	-20°C (Desiccated)
Co-Factor	Acetyl-CoA (Lithium Salt)	-80°C
Enzyme	Recombinant p300, CBP, or PCAF	-80°C
Detection Probe	CPM (7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin)	-20°C (Dark)
Assay Buffer	50 mM HEPES (pH 8.0), 0.1 mM EDTA, 0.01% Triton X-100	4°C
Stop Solution	100% Isopropanol or 10% Acetic Acid (depending on reader)	RT

Protocol Steps (384-Well Format)

Step 1: Substrate Preparation

- Dissolve Ac-Tyr-Lys-NH₂ in Assay Buffer to a 10 mM stock.
- Note: Avoid DMSO for the peptide stock if possible, as it can interfere with some KATs. Water or buffer is preferred.

Step 2: Compound Plating (Library Screen)

- Dispense 200 nL of test compounds (in DMSO) into the 384-well plate.
- Include High Control (DMSO only) and Low Control (Known KAT inhibitor e.g., C646).

Step 3: Enzyme Addition

- Dilute KAT Enzyme to 2x final concentration (typically 10–50 nM) in Assay Buffer.
- Dispense 10 µL of Enzyme solution into wells.

- Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme interaction.

Step 4: Reaction Initiation

- Prepare a 2x Substrate Mix: 200 μM Ac-Tyr-Lys-NH₂ + 20 μM Acetyl-CoA in Assay Buffer.
- Dispense 10 μL of Substrate Mix into all wells.
- Final Volume: 20 μL .
- Final Concentrations: 100 μM Peptide, 10 μM Acetyl-CoA.

Step 5: Kinetic Incubation

- Incubate at 30°C for 30–60 minutes.
- Critical: The reaction must remain in the linear velocity phase (<15% substrate conversion).

Step 6: Detection (Endpoint)

- Prepare CPM Detection Solution: 50 μM CPM in Isopropanol (or buffer if reading immediately).
- Add 20 μL of CPM solution to quench the enzymatic reaction and label the CoA-SH.
- Incubate for 15 minutes in the dark.

Step 7: Data Acquisition

- Read Fluorescence: Ex 384 nm / Em 470 nm.

Data Analysis & Validation

Z-Factor Calculation

To validate the HTS quality, calculate the Z-factor using the High (DMSO) and Low (Inhibitor) controls:

- Target: $Z' > 0.5$ is required for a robust HTS assay.

Troubleshooting Matrix

Observation	Root Cause	Corrective Action
High Background Fluorescence	Free thiols in Enzyme prep (DTT/BME)	Dialyze enzyme into TCEP or non-thiol reducing agents. DTT reacts with CPM.
Low Signal-to-Noise	Substrate depletion	Reduce enzyme concentration or incubation time. Ensure <10% conversion.
Signal Decay	CPM instability	Prepare CPM fresh. Keep CPM stock in anhydrous DMSO.
Non-Linear Kinetics	Product Inhibition	CoA is a competitive inhibitor. Lower Acetyl-CoA concentration near

Secondary Application: Protease Profiling

While less common than KAT assays, Ac-Tyr-Lys-NH₂ serves as a substrate for Chymotrypsin (cleaves C-term of Tyr) and Trypsin (cleaves C-term of Lys, though the amide block slows this).

Protocol Modification for Proteases:

- Reaction: Incubate Peptide + Protease.
- Detection: Since there is no CoA release, use HPLC-UV (214 nm).
- Readout: Separation of Ac-Tyr (product) and Lys-NH₂ (product) from the parent peak.
- Utility: This is used to test the stability of peptide-based drugs against serum proteases or to screen for specific protease inhibitors.

References

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Sources

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